Methyl 1-bromocyclobutanecarboxylate

Ring strain Rearrangement Cyclopropanation

Methyl 1-bromocyclobutanecarboxylate (CAS 51175-79-2) is a brominated cyclobutane carboxylic ester with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol. This alicyclic building block features a four-membered strained ring bearing a bromine atom at the bridgehead position and a methyl ester functionality.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
CAS No. 51175-79-2
Cat. No. B1583443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromocyclobutanecarboxylate
CAS51175-79-2
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)Br
InChIInChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3
InChIKeyKOKFKKDTWBKYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-bromocyclobutanecarboxylate (CAS 51175-79-2): Core Properties and Structural Role in Chemical Synthesis


Methyl 1-bromocyclobutanecarboxylate (CAS 51175-79-2) is a brominated cyclobutane carboxylic ester with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . This alicyclic building block features a four-membered strained ring bearing a bromine atom at the bridgehead position and a methyl ester functionality. Its physicochemical profile includes a calculated LogP of 1.477 [1] and a topological polar surface area (TPSA) of 26.30 Ų [1], placing it in a moderate lipophilicity range suitable for both solution-phase chemistry and early-stage medicinal chemistry applications. The compound is commercially available in purities ≥95% from multiple research suppliers and is recommended for storage at 2–8°C under inert atmosphere to prevent hydrolytic degradation .

Why Closely Related 1-Bromocycloalkanecarboxylates Cannot Be Directly Substituted for Methyl 1-bromocyclobutanecarboxylate


Although methyl 1-bromocyclobutanecarboxylate belongs to the broader class of α-bromocycloalkanecarboxylates, its unique cyclobutane ring imparts reactivity and physicochemical properties that diverge significantly from homologs with larger or smaller rings. The four-membered ring introduces high ring strain (~26 kcal/mol), which enables exclusive base-induced ring contraction pathways that are not observed with five- or six-membered analogs [1]. In Reformatsky-type reactions with zinc, the cyclobutane derivative produces spiro compounds with different ring sizes and often higher yields compared to the cyclopentane counterpart . Furthermore, the methyl ester group confers a lower LogP (1.48) than the ethyl analog (1.87–1.98), affecting solubility, partitioning, and potential bioavailability in medicinal chemistry workflows [2]. These quantifiable differences mean that substituting a cyclobutane core with a larger ring or altering the ester group will alter reaction outcomes and physicochemical behavior, underscoring the need for compound-specific selection and procurement.

Head-to-Head Quantitative Evidence for Methyl 1-bromocyclobutanecarboxylate Versus Comparators


Base-Induced Ring Contraction: Exclusive Cyclopropane Formation Versus Larger-Ring Analogs

Methyl α-bromocyclobutanecarboxylate undergoes exclusive ring contraction upon treatment with KOH or K₂CO₃, yielding 1-(hydroxymethyl)cyclopropanecarboxylic acid as the sole product. This reactivity is not observed with methyl 1-bromocyclopentane- or 1-bromocyclohexanecarboxylates, which lack sufficient ring strain to drive the rearrangement [1].

Ring strain Rearrangement Cyclopropanation α-Bromoester

Reformatsky Reaction Yields: Cyclobutane vs. Cyclopentane Analogs

In Reformatsky reactions with substituted chalcones and zinc, methyl 1-bromocyclobutanecarboxylate affords spiro[3.5]non-7-en-5-ones in 67–72% yield, whereas the corresponding cyclopentane analog yields spiro[4.5]dec-8-en-6-ones in only 43–51% yield under identical conditions .

Reformatsky reaction Spiro compounds Yield Zinc-mediated coupling

Lipophilicity (LogP) Differentiation: Methyl vs. Ethyl Ester

The methyl ester of 1-bromocyclobutanecarboxylic acid has a calculated LogP of 1.477 [1], whereas the ethyl ester analog exhibits a significantly higher LogP of 1.867–1.98 [2]. This difference of ~0.4–0.5 log units corresponds to a ~2.5–3.2× lower octanol-water partition coefficient, indicating markedly lower lipophilicity and potentially improved aqueous solubility for the methyl ester.

LogP Lipophilicity Drug-likeness Permeability

Molecular Weight and Stoichiometry: Methyl vs. Ethyl Ester

Methyl 1-bromocyclobutanecarboxylate (MW 193.04) is approximately 7.3% lighter than the ethyl analog (MW 207.07) [1]. This lower molecular weight reduces the mass of building block required per mole of reaction, directly impacting material costs and shipping/handling logistics for large-scale synthesis.

Molecular weight Stoichiometry Cost per mole Reaction efficiency

Reformatsky Divergence: Dispiro Product Formation with Dihydroisoquinoline

When reacted with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline, methyl 1-bromocyclobutanecarboxylate yields a unique dispiro[cyclobutane-1,1′-pyrido[2,1-a]isoquinoline-3′,1″-cyclobutane]-dione product [1]. In contrast, the 5–7-membered methyl 1-bromocycloalkanecarboxylates afford simple spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones under identical conditions [1].

Reformatsky Spiro compounds Ring-size effect X-ray crystallography

X-ray Crystallography Utility: Cyclobutane Core as a Crystallization Aid

Methyl 1-bromocyclobutanecarboxylate has been successfully employed as a Reformatsky partner to generate crystalline derivatives suitable for X-ray structure determination, as demonstrated in the synthesis of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate [1]. The cyclobutane ring introduces conformational rigidity and potential for intermolecular packing interactions that facilitate crystal growth.

X-ray crystallography Crystal engineering Structure elucidation Cyclobutane

High-Value Application Scenarios for Methyl 1-bromocyclobutanecarboxylate Based on Quantitative Differentiation Evidence


Strain-Driven Synthesis of Cyclopropane-Containing Building Blocks

When a synthetic route requires access to a cyclopropane carboxylic acid derivative, methyl 1-bromocyclobutanecarboxylate provides an exclusive base-induced ring contraction pathway [1]. This cannot be replicated using larger-ring bromoesters, making the cyclobutane derivative the only viable starting material for this transformation.

Spirocyclic Library Construction with Superior Yields

For medicinal chemistry groups synthesizing spirocyclic scaffolds via Reformatsky chemistry, the cyclobutane derivative offers 16–29% higher yields compared to the cyclopentane analog . This yield advantage reduces material costs and accelerates library production timelines.

Fine-Tuning Lipophilicity in Lead Optimization

In lead optimization programs where modulating LogP is critical, the methyl ester (LogP 1.48) [2] provides a less lipophilic alternative to the ethyl ester (LogP 1.87–1.98), potentially improving aqueous solubility and pharmacokinetic properties without altering the core scaffold.

Access to Dispiro Frameworks for Chemical Space Exploration

The cyclobutane derivative uniquely yields dispiro products in reactions with dihydroisoquinoline derivatives [3], enabling the synthesis of structurally complex, three-dimensional scaffolds that are underrepresented in commercial screening collections.

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